molecular formula C15H13ClFN3 B15344892 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride CAS No. 1171860-68-6

7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride

Cat. No.: B15344892
CAS No.: 1171860-68-6
M. Wt: 289.73 g/mol
InChI Key: YUFNSJWAVIBWTN-UHFFFAOYSA-N
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Description

7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H13ClFN3. It is known for its unique structure, which includes a quinoline core substituted with a fluoro group at the 7th position, a hydrazino group at the 2nd position, and a phenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

    Phenyl Substitution: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for the Skraup synthesis and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.

Major Products Formed

Scientific Research Applications

7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The fluoro group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinoquinoline: Lacks the fluoro and phenyl substitutions, resulting in different chemical properties and biological activities.

    7-Fluoroquinoline: Lacks the hydrazino and phenyl substitutions, making it less reactive in certain chemical reactions.

    3-Phenylquinoline: Lacks the fluoro and hydrazino substitutions, affecting its overall reactivity and biological activity.

Uniqueness

7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to the combination of its fluoro, hydrazino, and phenyl substitutions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .

Properties

CAS No.

1171860-68-6

Molecular Formula

C15H13ClFN3

Molecular Weight

289.73 g/mol

IUPAC Name

(7-fluoro-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C15H12FN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H

InChI Key

YUFNSJWAVIBWTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)NN.Cl

Origin of Product

United States

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